

Spectroscopic Profile of 2-(Bromomethyl)-1-benzothiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1-benzothiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for **2-(Bromomethyl)-1-benzothiophene**, a molecule of interest in medicinal chemistry and materials science. While a comprehensive experimental dataset for this specific compound is not readily available in public databases, this guide compiles relevant information based on the spectroscopic characteristics of closely related benzothiophene derivatives and general principles of spectroscopic interpretation. The guide is intended to assist researchers in the characterization of this and similar molecules.

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts and spectral peaks for **2-(Bromomethyl)-1-benzothiophene** based on data from analogous compounds and spectral databases. These values should be considered as estimations and may vary depending on the specific experimental conditions.

Table 1: Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₂	4.7 - 5.0	Singlet	-
H-3	7.2 - 7.4	Singlet	-
Aromatic CH	7.3 - 8.0	Multiplet	-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
CH ₂	30 - 35
C-2	140 - 145
C-3	122 - 125
Aromatic C	120 - 140
Aromatic C (quaternary)	135 - 142

Table 3: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3000 - 3100	Medium
C-H (CH ₂)	2850 - 3000	Medium
C=C (aromatic)	1450 - 1600	Medium to Strong
C-Br	500 - 600	Strong
C-S	600 - 800	Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
[M] ⁺	226/228	Molecular ion peak, showing isotopic pattern for Bromine
[M-Br] ⁺	147	Loss of Bromine atom
[C ₈ H ₆ S] ⁺	134	Fragmentation of the benzothiophene core

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Bromomethyl)-1-benzothiophene** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates (for neat liquid) or dissolve in a suitable solvent (e.g., CCl_4 , CHCl_3) to prepare a solution for analysis in a liquid cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure solvent.
 - Record the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

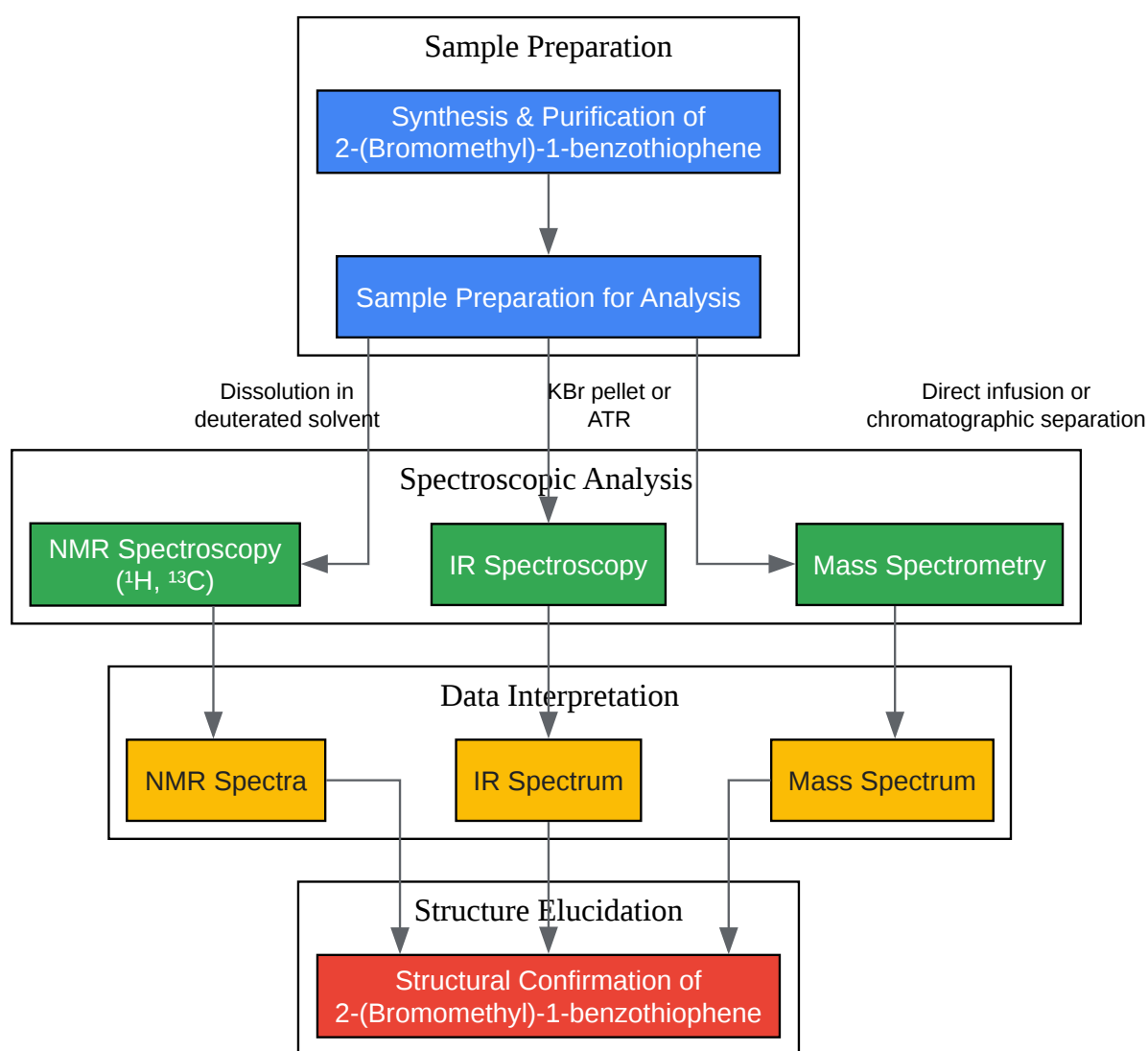
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used for less volatile samples.
- Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

- The resulting spectrum will show the relative abundance of different ions produced from the fragmentation of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-(Bromomethyl)-1-benzothiophene**.



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General workflow for spectroscopic analysis.

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